molecular formula C9H9N5O2 B6145617 N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide CAS No. 561316-60-7

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide

Cat. No. B6145617
CAS RN: 561316-60-7
M. Wt: 219.2
InChI Key:
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Description

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide, also known as N-methyl-1H-imidazole-1-carboxamide, is a small organic compound with a molecular weight of 195.22 g/mol. It is an important intermediate in the synthesis of various drugs, such as the antifungal agent caspofungin, and the anti-inflammatory agent prednisone. The compound has been extensively studied in recent years due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators. In addition, the compound has been shown to inhibit the activity of aromatase, which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that the compound has anti-inflammatory and antifungal properties, and may be useful in the treatment of a variety of diseases. In addition, the compound has been investigated for its potential use as an antitumor agent and as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen.

Advantages and Limitations for Lab Experiments

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize, and is available commercially in a variety of forms. In addition, the compound has a low toxicity profile, making it safe for use in laboratory experiments. However, the compound is highly reactive and can easily react with other compounds, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide. Further research is needed to more fully understand the compound's mechanism of action and potential therapeutic applications. In addition, research should be conducted to investigate the compound's potential use in the treatment of various diseases, such as cancer and inflammatory conditions. Finally, studies should be conducted to investigate the compound's potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen.

Synthesis Methods

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide can be synthesized using a variety of methods, including the condensation of 1-methyl-1H-imidazole-4-carboxylic acid and formamide, as well as the reaction of 1-methyl-1H-imidazole-4-carboxylic acid and ethyl chloroformate. The reaction of 1-methyl-1H-imidazole-4-carboxylic acid and ethyl chloroformate is the most commonly used method for the synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide.

Scientific Research Applications

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamideimidazole-1-carboxamide has been studied extensively in recent years due to its potential therapeutic applications. Studies have shown that the compound has anti-inflammatory and antifungal properties, and may be useful in the treatment of a variety of diseases. In addition, the compound has been investigated for its potential use as an antitumor agent and as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide involves the condensation of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as methylamine to form the final product.", "Starting Materials": [ "6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid", "1H-imidazole-1-carboxamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methylamine" ], "Reaction": [ "Step 1: Condensation of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of DCC and DMAP to form the intermediate N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide.", "Step 2: Treatment of the intermediate with methylamine to form the final product N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide." ] }

CAS RN

561316-60-7

Product Name

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide

Molecular Formula

C9H9N5O2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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